4-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-1,3-thiazol-2-amine
Overview
Description
4-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-1,3-thiazol-2-amine is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-1,3-thiazol-2-amine has been studied to understand its biochemical and physiological effects. It has been reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to exhibit antioxidant activity, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been reported that this compound exhibits cytotoxic activity against cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to exhibit antioxidant activity, which may protect cells from oxidative stress. In vivo studies have shown that this compound exhibits antitumor activity in mouse models of breast cancer and lung cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-1,3-thiazol-2-amine in lab experiments include its high potency against cancer cells, its ability to induce apoptosis and cell cycle arrest, and its antioxidant activity. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-1,3-thiazol-2-amine. One direction is to study the structure-activity relationship of this compound to identify analogs with improved potency and selectivity against cancer cells. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to optimize its dosing regimen and minimize its toxicity. Additionally, this compound could be further studied for its potential applications in other fields, such as materials science and environmental science.
Scientific Research Applications
4-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-1,3-thiazol-2-amine has been studied for its potential applications in various fields of scientific research. One of the applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. It has been reported that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another application of this compound is in the field of materials science, where it has been studied for its potential as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-15-8-7-11(9-16(15)24-2)13-10-25-17(19-13)18-12-5-3-4-6-14(12)20(21)22/h3-10H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJCFTKVMQMPTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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